molecular formula C26H22Br2ClNO3 B1473939 CARM1-IN-1 (hydrochloride) CAS No. 2070018-31-2

CARM1-IN-1 (hydrochloride)

Cat. No. B1473939
CAS RN: 2070018-31-2
M. Wt: 591.7 g/mol
InChI Key: QLPNYHLFFVKOAN-CUBOLJEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CARM1-IN-1 hydrochloride is a potent and specific inhibitor of CARM1 (Coactivator-associated arginine methyltransferase 1) with an IC50 of 8.6 μM . It shows very low activity against PRMT1 and SET7 . CARM1 is an arginine methyltransferase that posttranslationally modifies proteins that regulate multiple levels of RNA production and processing .


Molecular Structure Analysis

The molecular weight of CARM1-IN-1 hydrochloride is 591.72 . The chemical formula is C26H22Br2ClNO3 . The exact mass is 588.97 .


Chemical Reactions Analysis

CARM1-IN-1 hydrochloride is involved in the methylation of protein arginine residues, especially on histones and other chromatin-related proteins . This is essential in regulating gene expression .

Scientific Research Applications

CARM1-IN-1 (hydrochloride) has a wide range of potential applications in scientific research. It has been explored as a potential therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, it has been studied for its potential diagnostic uses, such as in the detection of biomarkers associated with various diseases.

Mechanism of Action

The mechanism of action of CARM1-IN-1 (hydrochloride) is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays an important role in the regulation of inflammation and immune responses. In addition, it has been suggested that CARM1-IN-1 may also interact with other enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of CARM1-IN-1 (hydrochloride) are not yet fully understood. However, it has been shown to inhibit the activity of PDE4, which may lead to a reduction in inflammation and immune responses. In addition, it has been suggested that CARM1-IN-1 may also interact with other enzymes, such as COX-2, which may lead to further physiological effects.

Advantages and Limitations for Lab Experiments

CARM1-IN-1 (hydrochloride) has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is non-toxic and has a low potential for side effects. However, it is important to note that CARM1-IN-1 has not been extensively studied in humans and its long-term safety and efficacy are not yet known.

Future Directions

The potential future directions for CARM1-IN-1 (hydrochloride) are numerous. Further research is needed to better understand its mechanism of action and to explore its potential therapeutic and diagnostic applications. In addition, further studies are needed to determine the safety and efficacy of CARM1-IN-1 in humans. Finally, it is also important to explore the potential synergistic effects of CARM1-IN-1 with other compounds, such as COX-2 inhibitors.

Safety and Hazards

CARM1-IN-1 hydrochloride is for research use only, not for human or veterinary use . It is not classified as a hazardous substance or mixture . During combustion, it may emit irritant fumes . Full personal protective equipment is recommended when handling this substance .

properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Br2NO3.ClH/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19;/h1-13,30-31H,14-16H2;1H/b20-10+,21-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPNYHLFFVKOAN-CUBOLJEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Br2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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